IPAG
Overview
Description
1- (4-Iodophenyl)-3- (2-adamantyl)guanidine, commonly known as IPAG, is a potent sigma-1 receptor antagonist. It has been studied for its ability to induce apoptosis and inhibit cell proliferation. This compound is particularly noted for its role in the degradation of programmed death-ligand 1 (PD-L1) in certain cancer cell lines .
Mechanism of Action
Target of Action
The primary target of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine is the Sigma-1 receptor (S1R) . S1R is a ligand-gated membrane chaperone protein that is sensitive to Ca2+ and resides in the mitochondria-associated endoplasmic reticulum . It is found at significant levels in the brain and is involved in a wide range of biological processes and chronic disease states .
Mode of Action
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine interacts with S1R, modulating its function as an interorganelle-signaling modulator . This interaction affects the receptor’s role in various biological processes, including pain reception, neuropsychiatric diseases, vascular diseases, and cancer .
Biochemical Pathways
The compound’s interaction with S1R affects various biochemical pathways. S1R interacts with ion channels and neurotransmitters involved in learning, memory, and the development of compulsive behavior . It has been shown that S1R agonists facilitate the reinforcing effects of ethanol and induce binge-like drinking, while S1R antagonists block excessive drinking in genetic and environmental models of alcoholism .
Pharmacokinetics
The pharmacokinetics of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine are still under investigation. It is known that a radiotracer should bind to its target with high affinity and selectivity to provide insight about the distribution, expression levels, and functional role of the receptor .
Result of Action
The molecular and cellular effects of the compound’s action are diverse, given the wide range of biological processes and disease states in which S1R is involved . For instance, S1R protein levels increased in rat anterior cingulate cortex when the animals engaged in compulsive binge-eating behavior . S1R antagonism was also shown to dose-dependently prevent binge-eating in these rats .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine. For example, the compound’s interaction with S1R can be influenced by the presence of other neurotransmitters and ion channels in the brain
Preparation Methods
Synthetic Routes and Reaction Conditions
IPAG can be synthesized through a multi-step process involving the reaction of 4-iodoaniline with 2-adamantylamine in the presence of a guanidine derivative. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
IPAG undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted this compound compounds .
Scientific Research Applications
IPAG has a wide range of scientific research applications, including:
Chemistry: Used as a sigma-1 receptor antagonist in various chemical studies.
Biology: Studied for its role in inducing apoptosis and inhibiting cell proliferation.
Medicine: Investigated for its potential in cancer therapy, particularly in reducing PD-L1 levels in cancer cells.
Industry: Potential applications in the development of new therapeutic agents and diagnostic tools .
Comparison with Similar Compounds
Similar Compounds
Rimcazole: Another sigma-1 receptor antagonist with similar properties.
Reduced Haloperidol: Known for its sigma-1 receptor antagonism.
BD-1047 and BD-1063: Both are sigma-1 receptor antagonists with comparable effects.
Uniqueness of IPAG
This compound is unique in its high affinity for the sigma-1 receptor and its ability to induce apoptosis and inhibit cell proliferation. Its specific action on PD-L1 degradation sets it apart from other sigma-1 receptor antagonists, making it a valuable compound in cancer research .
Properties
IUPAC Name |
2-(2-adamantyl)-1-(4-iodophenyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22IN3/c18-14-1-3-15(4-2-14)20-17(19)21-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16H,5-9H2,(H3,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKPIWYXWLJPJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3N=C(N)NC4=CC=C(C=C4)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193527-91-2 | |
Record name | 193527-91-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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